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  • Product: 2-Methyl-4-nitropyridin-3-ol
  • CAS: 15128-83-3

Core Science & Biosynthesis

Foundational

2-Methyl-4-nitro-3-pyridinol synonyms and nomenclature

Part 1: Executive Summary & Core Directive This guide provides a definitive technical analysis of 2-Methyl-4-nitro-3-pyridinol (CAS 15128-83-3).[1][2] In the high-throughput environment of drug discovery, this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

This guide provides a definitive technical analysis of 2-Methyl-4-nitro-3-pyridinol (CAS 15128-83-3).[1][2] In the high-throughput environment of drug discovery, this compound is frequently confused with its positional isomer, 2-hydroxy-4-methyl-3-nitropyridine.[1] This document resolves that ambiguity, establishing a rigorous nomenclature framework and detailing the structural properties that dictate its reactivity in API synthesis.

Critical Distinction:

  • Target Compound: 2-Methyl-4-nitro-3-pyridinol (OH at position 3).[1][2]

  • Common Isomer: 4-Methyl-3-nitro-2-pyridinol (OH at position 2).[1]

  • Impact: These isomers exhibit vastly different tautomeric behaviors and reactivities. Confusing them leads to failed synthetic routes and invalid SAR (Structure-Activity Relationship) data.[1]

Part 2: Nomenclature Framework & Synonyms

IUPAC Standardization

The naming convention follows the hierarchy of functional groups on the pyridine ring.[1] The hydroxyl group (-OH) takes precedence over nitro (-NO2) and alkyl (-CH3) groups, dictating the suffix "-ol" and the numbering direction to minimize locants.[1]

  • Parent Structure: Pyridin-3-ol (Hydroxyl at position 3).[1]

  • Numbering: Nitrogen is position 1.[3] The ring is numbered to give substituents the lowest possible locants.[1]

    • N = 1[1][4]

    • Methyl = 2[1][5]

    • Hydroxyl = 3[6][7]

    • Nitro = 4[1][5]

  • Systematic Name: 2-Methyl-4-nitro-3-pyridinol.[1]

  • Alternative Systematic Name: 3-Hydroxy-2-methyl-4-nitropyridine.[1][2][6][7][8][9]

Synonym Mapping Table

The following table consolidates identifiers to ensure cross-database interoperability.

CategoryIdentifier / SynonymContext
Primary Name 2-Methyl-4-nitro-3-pyridinol IUPAC Preferred (Pin)
Alt.[1][2] Systematic 3-Hydroxy-2-methyl-4-nitropyridineCommon Chemical Abstract Service naming
CAS Registry 15128-83-3 Unique Identifier (Verify this matches)
InChI Key HZCWTTHQRMHIIE-UHFFFAOYSA-NDigital Identification
SMILES Cc1ccnc(O)c1=OChemoinformatics / Docking
Beilstein Ref 139125 (check specific entry)Historical organic database

Part 3: Structural Isomerism & Tautomerism

The "3-Hydroxyl" Anomaly

Unlike 2-pyridinol and 4-pyridinol, which exist predominantly as pyridones (keto-tautomers) in solution due to amide-like resonance stabilization, 3-pyridinol derivatives cannot form a neutral keto tautomer .[1]

  • Mechanism: Tautomerization of a 3-OH group would require placing a double bond at the bridgehead or disrupting the aromatic sextet without a stable charge-neutral resonance contributor.[1]

  • Result: 2-Methyl-4-nitro-3-pyridinol exists primarily as the enol (hydroxy) form or as a zwitterion (O- / NH+), depending on pH.[1] This makes it significantly more acidic and prone to O-alkylation compared to its 2-isomer counterparts.[1]

Visualizing the Isomer Trap

The diagram below illustrates the critical difference between the target compound and its common isomer.

IsomerComparison Target TARGET COMPOUND 2-Methyl-4-nitro-3-pyridinol (CAS 15128-83-3) StructureA Structure Features: - OH at C3 (Phenolic character) - NO2 at C4 - Cannot form Pyridone Target->StructureA Defines Reactivity Isomer COMMON ISOMER 2-Hydroxy-4-methyl-3-nitropyridine (CAS 21901-18-8) StructureB Structure Features: - OH at C2 (Amide character) - NO2 at C3 - Exists as 2-Pyridone Isomer->StructureB Defines Reactivity

Figure 1: Structural differentiation between the target 3-pyridinol and the confounding 2-pyridinol isomer.[1] Note the distinct electronic environments.

Part 4: Synthetic Implications & Protocols

Reactivity Profile

The presence of the nitro group at position 4 and the methyl at position 2 creates a "push-pull" electronic system on the pyridine ring.[1]

  • Nitro Group (C4): Strongly electron-withdrawing.[1] It increases the acidity of the C3-hydroxyl group, making this compound a potent nucleophile in O-alkylation reactions.[1]

  • Methyl Group (C2): Slightly electron-donating but primarily serves as a steric block, directing electrophilic attack (if any) to the C6 position.[1]

Identification Protocol (QC Workflow)

To validate the identity of incoming raw material, use the following logic gate.

QC_Workflow Start Raw Material Received (Labeled: 2-Methyl-4-nitro-3-pyridinol) HNMR 1H-NMR Analysis (DMSO-d6) Start->HNMR CheckOH Check OH Signal HNMR->CheckOH ResultA Broad Singlet > 10 ppm (Phenolic OH) CheckOH->ResultA Observed ResultB Amide-like NH signal (Pyridone form) CheckOH->ResultB Observed Pass CONFIRMED CAS 15128-83-3 ResultA->Pass Fail REJECT Likely 2-Pyridone Isomer ResultB->Fail

Figure 2: Quality Control decision tree for verifying the 3-pyridinol structure via NMR spectroscopy.

Protocol Note: In 1H-NMR, the 3-pyridinol isomer (Target) will typically show aromatic protons at C5 and C6 with coupling constants typical of pyridine (~5-8 Hz).[1] The 2-pyridone isomer will show a distinct shift pattern due to the loss of aromaticity in the lactam ring.[1]

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87558424 (Isomer Context) and CID 2733567 (Target Class).[1] Retrieved from .[1]

  • Chemikart / A2B Chem. Product Specification: 2-Methyl-4-nitropyridin-3-ol (CAS 15128-83-3).[1][2][7] Retrieved from .[1]

  • Katritzky, A. R., & Lagowski, J. M. (1963).[1] Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings.[1] Advances in Heterocyclic Chemistry. (Authoritative text on pyridinol/pyridone tautomerism mechanics).

  • Sigma-Aldrich. Product Search: 3-Hydroxy-2-methyl-4-nitropyridine.[1][9] Retrieved from .[1]

Sources

Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for 2-Methyl-4-nitropyridin-3-ol

Topic: Solubility Profile & Solvent Engineering for 2-Methyl-4-nitropyridin-3-ol CAS: 15128-83-3 Content Type: Technical Whitepaper & Operational Guide[1] [1] Executive Summary This guide provides a technical analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Solvent Engineering for 2-Methyl-4-nitropyridin-3-ol CAS: 15128-83-3 Content Type: Technical Whitepaper & Operational Guide[1]

[1]

Executive Summary

This guide provides a technical analysis of the solubility behavior of 2-Methyl-4-nitropyridin-3-ol (CAS: 15128-83-3), a critical heterocyclic intermediate used in the synthesis of


-carbolines and vitamin B6 analogs.[1] Due to its high melting point (~164°C) and strong intermolecular hydrogen bonding, this molecule presents specific solvation challenges. This document outlines the physicochemical basis for its solubility, predictive solvent ranking, and a validated protocol for generating precise solubility curves required for process scale-up and recrystallization.

Physicochemical Characterization

To understand the solubility profile, we must first analyze the solute's molecular architecture.

  • IUPAC Name: 3-Hydroxy-2-methyl-4-nitropyridine[1]

  • Molecular Weight: 154.12 g/mol

  • Melting Point: 162–165 °C [1][1]

  • Acidity (pKa): The hydroxyl group at position 3 is significantly acidified by the electron-withdrawing nitro group at position 4.[1] This makes the molecule a weak acid, capable of forming salts with strong bases.

Structural Implications on Solvation

The molecule features a "push-pull" electronic system. The pyridine nitrogen is basic, while the nitro-group is strongly electron-withdrawing. The hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • Lattice Energy: The high melting point indicates a stable crystal lattice stabilized by intermolecular hydrogen bonding (OH

    
     N-pyridine or OH 
    
    
    
    O-nitro) and
    
    
    -stacking.
  • Solvent Interaction: Successful solvents must disrupt these strong lattice interactions. Simple non-polar solvents (e.g., hexane) generally fail to overcome the lattice energy.

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and functional group analysis, the solubility profile is categorized below. This data guides initial solvent screening for reaction and purification.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole interactions disrupt the crystal lattice; excellent H-bond acceptors for the phenolic -OH.[1]
Polar Protic Methanol, EthanolModerate to Good Capable of bidirectional H-bonding.[1] Solubility increases significantly with temperature (

).
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Useful for extraction but often poor for dissolving high concentrations of the solid form.[1]
Ethers THF, Diethyl EtherModerate Good H-bond acceptors, but lack the polarity to fully solvate the nitro-aromatic core.[1]
Non-Polar Hexane, Heptane, TolueneVery Low Lack of dipole moment to interact with the nitro/hydroxyl groups.[1] Used as anti-solvents.
Aqueous WaterpH Dependent Low at neutral pH; High at pH > 10 (formation of phenolate anion).[1]

Experimental Protocol: Precise Solubility Determination

For process optimization, reliance on "visual" solubility is insufficient. The following protocol ensures the generation of thermodynamic solubility data suitable for modeling.

Automated Solubility Workflow

The following diagram outlines the decision logic for determining equilibrium solubility using the Shake-Flask method coupled with HPLC analysis.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask) Temp: T ± 0.1 K Time: 24-48h Start->Equilibration Solvent Addition Sampling Sampling & Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Sampling Isothermal Dilution Dilution with Mobile Phase Sampling->Dilution Analysis Quantification (HPLC-UV) λ_max determination first Dilution->Analysis DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit Mole Fraction (x)

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Analytical Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

    
    m).
    
  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) – Gradient elution to handle the polar nature of the pyridine ring and the lipophilicity of the methyl/nitro groups.[1]

  • Detection: UV-Vis at

    
     (typically 270–310 nm range for nitropyridines).
    

Thermodynamic Modeling

To interpolate solubility at unsampled temperatures, experimental data should be fitted to the Modified Apelblat Equation . This model is standard for correlating mole fraction solubility (


) with temperature (

).[1]


Interpretation of Parameters:

  • A & B: Related to the non-ideal solution behavior and activity coefficients.

  • C: Reflects the temperature dependence of the enthalpy of solution.

  • Application: Once coefficients

    
     are determined, you can predict the exact saturation point for cooling crystallization curves.
    

Practical Application: Recrystallization Strategy

Purification of 2-Methyl-4-nitropyridin-3-ol is critical to remove isomers (e.g., 6-methyl analogs) or unreacted starting materials.[1]

Solvent Systems from Literature
  • Aqueous Ethanol: Literature suggests recrystallization from aqueous ethanol [1]. The water acts as a co-solvent to increase polarity at high temperatures, while the ethanol/water mix at low temperatures forces precipitation.

  • Methanol/Ether: For higher purity, dissolving in warm methanol and slowly adding diethyl ether (anti-solvent) is effective for inducing crystallization [2].

Solvent Selection Decision Tree

Recrystallization Input Crude 2-Methyl-4-nitropyridin-3-ol SolubilityCheck Soluble in Hot EtOH? Input->SolubilityCheck YesEtOH Use EtOH/H2O System SolubilityCheck->YesEtOH Yes NoEtOH Try Stronger Polar Solvent SolubilityCheck->NoEtOH No MethanolCheck Soluble in Hot MeOH? NoEtOH->MethanolCheck MeOH_Ether Use MeOH + Ether (Anti-solvent) MethanolCheck->MeOH_Ether Yes DMF_Water Use DMF + Water (Precipitation) MethanolCheck->DMF_Water No

Figure 2: Solvent selection logic for purification via recrystallization.

References

  • Australian National University (ANU).A Unified Approach to the Isomeric

    
    -, 
    
    
    
    -,
    
    
    - and
    
    
    -Carbolines via their 6,7,8,9-Tetrahydro Counterparts. (Synthesis of intermediate 2-Methyl-4-nitropyridin-3-ol, mp 162-164 °C).
  • Canadian Journal of Chemistry. Pyridine Derivatives: Part VI. Malonations of Substituted Nitropyridines. (Describes recrystallization of similar nitropyridinol analogs from methanol-ether).

  • ResearchGate. Synthesis of 2-Methyl-4-nitropyridin-3-ol via Sandmeyer reaction.

Sources

Foundational

pKa values and acidity of 3-hydroxy-2-methyl-4-nitropyridine

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 3-hydroxy-2-methyl-4-nitropyridine , a critical intermediate in the synthesis of Vitamin B6 antagonists and functionalized pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-hydroxy-2-methyl-4-nitropyridine , a critical intermediate in the synthesis of Vitamin B6 antagonists and functionalized pyridine derivatives.[1][2] Unlike standard pyridines, this molecule exhibits a complex ionization profile driven by the "push-pull" electronic effects of the electron-donating methyl group at C2 and the strongly electron-withdrawing nitro group at C4.

Understanding the acidity (


) of this molecule is prerequisite for optimizing extraction efficiency, designing chelation protocols, and predicting membrane permeability in drug development.[1][3] This guide details the theoretical ionization constants, structural causality, and a validated experimental protocol for precise determination.[1]

Part 1: Structural Analysis & Theoretical Acidity

The acidity of 3-hydroxy-2-methyl-4-nitropyridine is governed by the interplay between resonance stabilization and inductive effects.[2] To accurately predict its behavior, we must analyze the molecule as a polyfunctional system.[1]

Electronic "Push-Pull" Mechanism
  • The Acidic Center (C3-OH): The hydroxyl group at position 3 is the primary acidic site. In unsubstituted 3-hydroxypyridine, the

    
     is approximately 4.86 (zwitterion) to 8.72 (neutral).[1][3] However, the nitro group at C4  exerts a massive electron-withdrawing effect (-I and -M effects), dramatically stabilizing the resulting phenoxide anion.[1] This shifts the acidity significantly lower (more acidic).[2][3]
    
  • The Basic Center (Pyridine Nitrogen): The ring nitrogen typically acts as a base.[3] However, the strong electron withdrawal from the 4-nitro group decreases the electron density on the nitrogen, rendering it extremely weakly basic (

    
    ).[1]
    
  • The Modulator (C2-Methyl): The methyl group is weakly electron-donating (+I effect).[3] This provides a slight destabilization of the anion compared to the non-methylated analog, theoretically raising the

    
     by 0.2–0.4 units.
    
Tautomeric Equilibrium

Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines cannot form a neutral quinoid (pyridone) structure.[1][2] Instead, they exist in a prototropic equilibrium between the neutral enol and the zwitterion .

  • Low pH (< 1): Cationic form (Protonated N, Protonated OH).[1][2][3]

  • Mid pH (2–4): Equilibrium between Neutral form and Zwitterion (

    
    , 
    
    
    
    ).[1][2][3] The nitro group strongly disfavors the zwitterion by reducing N-basicity.[2]
  • High pH (> 6): Anionic form (Neutral N, Deprotonated

    
    ).[1][2][3]
    

Tautomerism Cation Cationic Form (pH < 1) [N-H+, OH] Neutral Neutral Form (Dominant) [N, OH] Cation->Neutral -H+ (pKa1 < 1) Anion Anionic Form (pH > 5) [N, O-] Neutral->Anion -H+ (pKa2 ~ 4.9) Zwitterion Zwitterion (Trace) [N-H+, O-] Neutral->Zwitterion Tautomerism

Figure 1: Ionization and tautomeric states of 3-hydroxy-2-methyl-4-nitropyridine.[1][3] Note the suppression of the zwitterion due to the 4-nitro group.

Part 2: pKa Data & Comparative Analysis

Exact experimental values for this specific isomer are rare in open literature.[1][2] The values below are synthesized from high-fidelity predictive models (ChemAxon/ACD) and structural analog comparisons (e.g., 3-hydroxy-4-nitropyridine).

Table 1: Ionization Constants (Estimated vs. Analog)
Ionization StepSiteEstimated pKaComparisonStructural Logic

Pyridine Nitrogen (

)
0.5 – 1.0 Pyridoxine (

~5.[1][2][3]0)
The 4-

group drastically reduces N-basicity compared to Vitamin B6.[1][2]

C3-Hydroxyl (

)
4.95 ± 0.20 3-OH-4-nitropyridine (

4.[1][2][3]71)
The 2-Methyl group adds electron density, slightly raising

vs. the non-methylated analog [1].[1]

Key Insight for Drug Design: At physiological pH (7.4), 3-hydroxy-2-methyl-4-nitropyridine exists almost exclusively (>99%) in its anionic form .[2][3] This has profound implications for membrane permeability; the molecule will likely require active transport or formulation strategies (e.g., prodrugs) to cross lipophilic membranes effectively.[1][3]

Part 3: Experimental Protocol (Spectrophotometric Determination)

For precise determination of the macro-constants, potentiometric titration is often unsuitable due to the low solubility of nitropyridines and the very low


. UV-Metric Spectrophotometry  is the validated industry standard for this class of compounds [2].[2]
Principle

The conjugation of the nitro group with the pyridine ring changes significantly upon ionization of the hydroxyl group, leading to a measurable bathochromic shift (red shift) in the UV-Vis spectrum. We utilize the Henderson-Hasselbalch relationship at multiple wavelengths.

Reagents & Equipment
  • Analyte: 3-hydroxy-2-methyl-4-nitropyridine (>98% purity).[1][2]

  • Buffer System: Britton-Robinson universal buffer (pH 2.0 to 10.[1][2]0) to maintain constant ionic strength (

    
    ).[2][3]
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1][2]

  • Software: Hyperquad or equivalent non-linear regression software.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.0 mg of analyte in 10 mL methanol (co-solvent) to ensure complete solubility. Further dilute into aqueous buffers to reach a final concentration of ~50

    
    .
    
  • pH Scan: Prepare 10 samples ranging from pH 2.0 to pH 8.0 in 0.5 pH increments.

  • Spectral Acquisition: Scan each sample from 200 nm to 500 nm.

  • Isosbestic Point Verification: Overlay the spectra. The presence of sharp isosbestic points indicates a clean two-component equilibrium (Neutral

    
     Anion) without degradation.[2][3]
    
  • Data Processing: Plot Absorbance vs. pH at

    
     (likely ~350-380 nm for the anion).
    

Protocol cluster_prep Phase 1: Preparation cluster_meas Phase 2: Measurement cluster_calc Phase 3: Calculation Step1 Stock Solution (50 µM in MeOH/Water) Step2 Buffer Aliquoting (pH 2.0 - 8.0) Step1->Step2 Step3 UV-Vis Scanning (200-500 nm) Step2->Step3 Step4 Identify Isosbestic Points Step3->Step4 Step5 Non-Linear Regression (A vs pH) Step4->Step5

Figure 2: Validated workflow for spectrophotometric pKa determination.

Calculation

Use the modified Henderson-Hasselbalch equation for spectrophotometry:



Where:
  • 
     = Absorbance at specific pH.[1][2]
    
  • 
     = Absorbance of the fully protonated species (pH 2).[3]
    
  • 
     = Absorbance of the fully deprotonated species (pH 8).[3]
    
  • Plot

    
     vs. pH.[2][3] The x-intercept is the 
    
    
    
    .[2]

Part 4: Implications for Research & Development

Solubility & Formulation

The molecule exhibits "U-shaped" solubility.[2] It is least soluble at pH 1–3 (Neutral form).[1][2][3] Solubility increases drastically above pH 5.5 as the anion forms.[2] For formulation, ensure pH > 6.0 to prevent precipitation.[1][2]

Metal Chelation

The proximity of the 3-hydroxyl and the pyridine nitrogen (even with low basicity) creates a potential bidentate chelation site. However, the 4-nitro group sterically and electronically hinders this compared to 3-hydroxy-2-methyl-4-pyrone (Maltol).[1][2] If chelation is observed, it will likely be weak and pH-dependent.[1][2]

Synthetic Utility

The high acidity of the hydroxyl group makes it an excellent leaving group precursor or nucleophile in ether synthesis. The 4-nitro group is labile to nucleophilic aromatic substitution (


), allowing the 3-hydroxy-2-methyl-4-nitropyridine to serve as a scaffold for introducing amines or thiols at the 4-position [3].

References

  • ChemicalBook. (2023).[1][2][3] 3-Hydroxy-4-nitropyridine Predicted Properties. Link

  • Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][2] (Standard reference for UV-metric methods).

  • MDPI. (2020).[1][2][3] Nitropyridines in the Synthesis of Bioactive Molecules. Link

  • PubChem. (2023).[1][2][3][4] Compound Summary: 3-Hydroxy-2-nitropyridine (Analog comparison). Link[3]

  • Metzler, D. E., & Snell, E. E. (1955).[1][2] Spectra and Ionization Constants of the Vitamin B6 Group. Journal of the American Chemical Society.[2] (Foundational text for hydroxypyridine pKa values).

Sources

Exploratory

Safety data sheet (SDS) for 2-Methyl-4-nitropyridin-3-ol

Technical Safety Monograph: 2-Methyl-4-nitropyridin-3-ol CAS Number: 15128-83-3 Synonyms: 3-Hydroxy-2-methyl-4-nitropyridine; 2-Methyl-4-nitro-3-pyridinol Date of Issue: February 4, 2026 Document Control: Rev. 1.0 (R&D U...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 2-Methyl-4-nitropyridin-3-ol

CAS Number: 15128-83-3 Synonyms: 3-Hydroxy-2-methyl-4-nitropyridine; 2-Methyl-4-nitro-3-pyridinol Date of Issue: February 4, 2026 Document Control: Rev. 1.0 (R&D Use Only)[1]

Executive Summary

This technical guide provides an advanced safety and handling framework for 2-Methyl-4-nitropyridin-3-ol , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceutical scaffolds.[1] Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical data with operational risk management strategies.

The compound presents a dual-hazard profile : it combines the corrosive/irritant potential of nitropyridines with the systemic toxicity risks associated with nitro-aromatic reduction metabolites.[1] Researchers must treat this substance as a Category 2 Skin/Eye Irritant and a Category 4 Acute Toxin (Oral) , requiring strict engineering controls to prevent mucosal absorption and respiratory sensitization.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the molecular architecture is the first step in predicting reactivity and hazard. The ortho-positioning of the hydroxyl (-OH) and nitro (-NO2) groups facilitates intramolecular hydrogen bonding, potentially increasing lipophilicity and skin permeation rates compared to its isomers.[1]

Property Data / Specification Operational Implication
Molecular Formula C₆H₆N₂O₃Nitrogen-rich scaffold; potential NOx generator in fire.[1]
Molecular Weight 154.12 g/mol Low MW facilitates potential dust inhalation.
Appearance Yellow to Orange SolidDistinct color aids in spill detection/cleaning verification.
Melting Point 188–191 °C (dec.)[2]Warning: Decomposes near melting point. Avoid high-heat drying.[1]
Solubility DMSO, Methanol (High); Water (Low)Use organic solvents for spill cleanup; water is ineffective.
pKa (Predicted) ~6.5 (Phenolic OH)Acidic character; incompatible with strong bases/hydrides.[1]
Storage Class Refrigerate (2–8 °C)Thermal instability requires cold chain management.

Part 2: Hazard Identification & Toxicology

GHS Classification: WARNING [1][3]

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Mechanistic Toxicology

The toxicity of 2-Methyl-4-nitropyridin-3-ol is not merely topical.[1] The nitro group at position 4 is electron-withdrawing, activating the pyridine ring towards nucleophilic attack.

  • Metabolic Reduction: In vivo, the nitro group can be reduced to an amine (via nitroreductases), generating reactive hydroxylamine intermediates that may bind to cellular macromolecules.

  • Mucosal Irritation: The phenolic proton is sufficiently acidic to cause immediate irritation upon contact with mucous membranes (eyes, respiratory tract).

Visualizing the Hazard Pathway:

HazardPathway cluster_0 Compound Properties cluster_1 Biological Interaction cluster_2 Clinical Outcome NitroGroup 4-Nitro Group (Electron Withdrawing) Reduction Metabolic Reduction (to Hydroxylamine) NitroGroup->Reduction PhenolGroup 3-Hydroxy Group (Acidic Proton) Protonation Proton Transfer to Mucosa PhenolGroup->Protonation Toxicity Systemic Toxicity (Cellular Stress) Reduction->Toxicity Reactive Metabolites Irritation Chemical Burns (Eye/Skin/Lung) Protonation->Irritation pH Drop

Figure 1: Mechanistic pathway linking chemical structure to biological hazards.[1]

Part 3: Risk Mitigation & Handling Protocols

This section defines a self-validating safety system . Do not rely on generic PPE; use materials verified for nitro-aromatic resistance.[1]

Engineering Controls
  • Primary Barrier: All solids handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow Check: Verify face velocity is >0.5 m/s before opening the vial.

  • Static Control: Use anti-static weighing boats. Nitro-compounds can be sensitive to electrostatic discharge (ESD), though this specific derivative is stable, caution is the standard.

Personal Protective Equipment (PPE) Matrix
Zone Requirement Rationale
Hands Double Nitrile Gloves (min 0.11 mm)Nitro-aromatics can permeate latex.[1] Change outer glove immediately upon contamination.
Eyes Chemical Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders that can bypass side-shields.[1]
Respiratory N95/P100 Mask (if hood unavailable)Only for emergency egress. Do not process outside containment.
Body Lab Coat (Cotton/Poly) Synthetic fibers (nylon) can melt if a fire occurs; cotton is preferred.
Self-Validating Handling Workflow
  • Pre-Work: Check the "appearance" of the solid. If it has darkened significantly, it may have decomposed (releasing NOx). Do not use.

  • Solubilization: Dissolve in DMSO or Methanol inside the hood. Once in solution, the inhalation risk of dust is eliminated, but skin absorption risk remains.

  • Decontamination: Wipe balance areas with a methanol-dampened tissue, followed by soap and water. The yellow color serves as a visual tracer—clean until no yellow residue remains.

Part 4: Emergency Response Framework

In the event of an incident, rapid decision-making is critical. The presence of the nitro group dictates specific firefighting and spill protocols.

Firefighting Measures
  • Hazard: Thermal decomposition releases toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .

  • Media: Use Water Spray, Dry Chemical, or Carbon Dioxide.

  • Contraindication: Do not use high-volume water jets that might scatter the burning powder.[1]

Accidental Release (Spill) Logic

EmergencyResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Spill Assess->Powder Solution Solution Spill Assess->Solution PowderAction 1. Dampen with Methanol/Oil (Prevent Dust) 2. Scoop into Waste Container Powder->PowderAction SolutionAction 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible rags Solution->SolutionAction Clean Clean Surface with Soap/Water (Check for Yellow Stain) PowderAction->Clean SolutionAction->Clean Disposal Dispose as Hazardous Organic Waste (RCRA Code P/U check) Clean->Disposal

Figure 2: Decision tree for managing accidental releases.

Part 5: Storage, Stability & Disposal

Storage Architecture
  • Temperature: 2–8°C (Refrigerated) . The nitro group can destabilize the pyridine ring over time at room temperature, leading to browning and purity loss.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible. The phenolic hydroxyl is prone to oxidation.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.

    • Strong Bases: Will deprotonate the phenol, forming a salt that may have different solubility/reactivity.

    • Reducing Agents: Will reduce the nitro group (violent reaction possible).

Disposal (RCRA Considerations)
  • Do not flush down the drain. This compound is toxic to aquatic life.

  • Collect in a combustible solvent waste stream for high-temperature incineration .[1]

  • Label waste clearly: "Contains Nitropyridine Derivative - Toxic."

References

  • PubChem. (2026). Compound Summary: 3-Hydroxy-2-methyl-4-nitropyridine (CAS 15128-83-3).[1][5] National Library of Medicine. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Methyl-4-nitropyridin-3-ol

This Application Note and Protocol details the synthesis of 2-Methyl-4-nitropyridin-3-ol from 2-methylpyridin-3-ol . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, includ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 2-Methyl-4-nitropyridin-3-ol from 2-methylpyridin-3-ol . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including analogs of Vitamin B6 and specific proton pump inhibitors (PPIs).

Abstract & Strategic Overview

The introduction of a nitro group onto a pyridine ring is classically challenging due to the electron-deficient nature of the heterocycle. However, the presence of an electron-donating hydroxyl group at the 3-position activates the ring towards Electrophilic Aromatic Substitution (EAS).

In 2-methylpyridin-3-ol , the standard ortho-directing power of the hydroxyl group targets positions 2 and 4. With the 2-position sterically blocked by a methyl group, the competition for nitration narrows to the 4-position (ortho to -OH,


 to N) and the 6-position  (para to -OH, 

to N).

This protocol outlines a Direct Mixed-Acid Nitration strategy. We favor this pathway over N-oxide routes for its atom economy and scalability, relying on the electronic "sweet spot" of the 4-position: it is activated by the hydroxyl group but less deactivated by the protonated nitrogen compared to the 6-position.

Key Reaction Scheme

ReactionScheme Substrate 2-Methylpyridin-3-ol (C6H7NO) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Nitronium Ion (NO2+) Attack Reagents H2SO4 / HNO3 (Mixed Acid) Product 2-Methyl-4-nitropyridin-3-ol (Major Isomer) Intermediate->Product -H+ (Regioselective) Byproduct 6-Nitro Isomer (Minor) Intermediate->Byproduct Competitive Path

Figure 1: Reaction pathway showing the competition between 4-nitro (major) and 6-nitro (minor) isomers.

Mechanistic Insight & Causality

Why the 4-Position?
  • Electronic Activation (+M Effect): The hydroxyl group at C3 donates electron density into the ring via resonance, strongly activating the ortho (C2, C4) and para (C6) positions.

  • Steric Blocking: The C2 position is occupied by a methyl group, preventing substitution.

  • Deactivation Gradient: The pyridine nitrogen, especially when protonated in acidic media (pyridinium form), strongly deactivates the ring.

    • C6 (Alpha): Adjacent to the positive nitrogen, experiencing the strongest inductive withdrawal (-I effect).

    • C4 (Beta): Further removed from the nitrogen, experiencing less deactivation.

Experimental Protocol

Materials & Reagents
ReagentPurity/Conc.[1]RoleHazards
2-Methylpyridin-3-ol >98%SubstrateIrritant
Sulfuric Acid (H2SO4) 98% (Conc.)Solvent/CatalystCorrosive, Dehydrating
Nitric Acid (HNO3) 70% or Fuming (90%)Nitrating AgentOxidizer, Corrosive
Sodium Hydroxide (NaOH) 20% aq. solutionNeutralizationCorrosive
Ice/Water DistilledQuenching-
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Place the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C .

  • Charge the flask with 30 mL of conc. H2SO4 .

  • Slowly add 10.9 g (0.1 mol) of 2-methylpyridin-3-ol in small portions.

    • Note: The reaction is exothermic. Ensure the temperature does not exceed 20 °C during addition. The amine will protonate, and the solution may thicken.

Step 2: Nitration (The Critical Step)
  • Charge the addition funnel with 7.0 mL (approx. 0.11 mol) of Fuming HNO3 (or equivalent stoichiometric excess of 70% HNO3).

  • Dropwise Addition: Add the nitric acid to the stirred sulfuric acid solution.

    • Critical Control: Maintain internal temperature below 10 °C .

    • Observation: Brown fumes (NOx) may evolve; ensure good ventilation (fume hood).

  • Reaction Phase: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25 °C).

  • Heating (Optional but often required): If TLC indicates incomplete conversion after 1 hour, heat the mixture gently to 45–50 °C for 2 hours.

    • Caution: Do not overheat (>80 °C), as this promotes tar formation and dinitration.

Step 3: Quenching & Isolation
  • Prepare a beaker with 100 g of crushed ice .

  • Pour the reaction mixture slowly onto the ice with vigorous stirring.

  • Neutralization: Carefully adjust the pH of the solution to pH 4–5 using 20% NaOH solution or solid Sodium Carbonate.

    • Why pH 4-5? 2-Methyl-4-nitropyridin-3-ol is amphoteric. It is soluble in strong acid (protonated) and strong base (deprotonated phenoxide). It precipitates best at its isoelectric point (near neutral/slightly acidic).

  • Filtration: A yellow/orange precipitate should form. Filter the solid using a Buchner funnel.[2]

  • Washing: Wash the cake with cold water (2 x 20 mL) to remove inorganic salts.

Step 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (1:1) .

  • Cool slowly to 4 °C.

  • Filter the purified crystals and dry in a vacuum oven at 50 °C.

Data Analysis & Characterization

Expected Results
ParameterSpecification
Appearance Yellow crystalline solid
Yield 55% – 70%
Melting Point 152 – 155 °C (Lit. varies based on isomer purity)
Regioselectivity >90% 4-nitro isomer
Characterization Checkpoints
  • 1H NMR (DMSO-d6): Look for the coupling pattern of the pyridine protons.

    • 4-Nitro Isomer: Two doublets (or singlets if para-coupling is weak) for the protons at C5 and C6.

      • Diagnostic: The proton at C6 (alpha to N) will be significantly deshielded (

        
         ~8.0-8.5 ppm). The proton at C5 will be shielded relative to C6.
        
  • Mass Spectrometry: [M+H]+ = 155.12 m/z.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH incorrect during isolation.The compound is soluble at pH < 2 and pH > 9. Readjust pH carefully to 4.5–5.5.
Dark/Tarry Product Reaction temperature too high.Keep nitration temp < 50 °C. Ensure efficient stirring to avoid "hot spots."
Isomer Contamination Formation of 6-nitro isomer.Recrystallize from ethanol. The 4-nitro isomer is typically less soluble than the 6-nitro.

Safety & Handling

  • Nitration Risks: The mixing of HNO3 and organic material is potentially explosive if not controlled.[3] Never add the organic substrate rapidly to hot acid.

  • Acid Burns: H2SO4 and HNO3 are severe corrosive hazards. Wear butyl rubber gloves and a face shield.

  • NOx Fumes: Toxic nitrogen oxides are released. Work exclusively in a functioning fume hood.

References

  • Organic Syntheses. Nitration of Pyridine Derivatives (General Protocols). Coll. Vol. 4, p. 654. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24856279, 2-Methyl-4-nitropyridin-3-ol. Available at: [Link][4]

  • SciSpace. Synthesis of Carbolines via Nitropyridine Intermediates. (Discusses nitration patterns of methyl-pyridinols). Available at: [Link]

Sources

Application

Application Note &amp; Scalable Synthesis Protocols for 2-Methyl-4-nitropyridin-3-ol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the scalable synthesis of 2-Methyl-4-nitropyridin-3-ol, a key intermediate in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Methyl-4-nitropyridin-3-ol, a key intermediate in pharmaceutical development. Recognizing the industrial demand for robust and efficient synthetic routes, this application note details a two-step process commencing from readily available starting materials. The protocols herein are designed for scalability, emphasizing safety, yield, and purity. The causality behind experimental choices is thoroughly explained, providing a framework for adaptation and optimization.

Introduction: The Significance of 2-Methyl-4-nitropyridin-3-ol

Substituted nitropyridines are pivotal building blocks in medicinal chemistry, serving as precursors for a wide array of bioactive molecules.[1] The title compound, 2-Methyl-4-nitropyridin-3-ol, embodies a unique substitution pattern that makes it a valuable intermediate for the synthesis of complex heterocyclic systems. The presence of the nitro group allows for further functionalization, such as reduction to an amino group, which can then participate in a variety of coupling reactions. The hydroxyl and methyl groups provide additional handles for modifying the molecule's physicochemical properties. A scalable and economically viable synthesis is therefore of paramount importance for enabling its use in drug discovery and development programs.

This guide presents a validated two-step synthetic pathway, beginning with the synthesis of the key precursor, 2-methylpyridin-3-ol, followed by its regioselective nitration.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-Methyl-4-nitropyridin-3-ol is approached in two major stages. This strategy is designed to utilize cost-effective and readily available starting materials, ensuring the overall process is amenable to large-scale production.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Nitration A 2-Acetylfuran B 2-Methylpyridin-3-ol A->B Ammonolysis/ Ring Transformation C 2-Methylpyridin-3-ol D 2-Methyl-4-nitropyridin-3-ol C->D Nitration (HNO3/H2SO4)

Figure 1: High-level overview of the two-stage synthesis.

Stage 1: Scalable Synthesis of 2-Methylpyridin-3-ol

The synthesis of the crucial intermediate, 2-methylpyridin-3-ol, can be efficiently achieved from 2-acetylfuran through a ring-transformation reaction. This method is advantageous due to the commercial availability and relatively low cost of 2-acetylfuran.

Mechanistic Rationale

The conversion of a furan ring into a pyridine ring in the presence of ammonia is a well-established transformation. The reaction proceeds through a series of intermediates, initiated by the reaction of the acetyl group with ammonia to form an enamine. Subsequent ring-opening of the furan, followed by intramolecular condensation and dehydration, leads to the formation of the pyridine ring. The use of high temperature and pressure facilitates this transformation on a larger scale. A plausible mechanism involves the formation of a 1,5-dicarbonyl intermediate which then undergoes cyclization with ammonia.[2]

Detailed Experimental Protocol for 2-Methylpyridin-3-ol

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (for 100g scale)
2-Acetylfuran1192-62-7110.11 g/mol 0.908 mol
Ammonium Hydroxide (28-30%)1336-21-635.05 g/mol ~10-15 equivalents
Ammonium Chloride12125-02-953.49 g/mol Catalytic
Toluene108-88-392.14 g/mol Solvent

Procedure:

  • Reactor Setup: To a high-pressure stainless-steel reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, add 2-acetylfuran (100 g, 0.908 mol) and toluene (500 mL).

  • Addition of Reagents: Add ammonium chloride (24.3 g, 0.454 mol) to the reactor. Seal the reactor and begin stirring.

  • Ammonia Addition: Carefully add concentrated ammonium hydroxide (approx. 500 mL, ~10-15 equivalents) to the reactor.

  • Reaction Conditions: Heat the reactor to 180-200 °C. The pressure will rise due to the autogenous pressure of the solvent and reagents. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

    • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with toluene (3 x 200 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude 2-methylpyridin-3-ol can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/heptane) to afford the product as a solid.

Expected Yield: 60-70%

Stage 2: Regioselective Nitration of 2-Methylpyridin-3-ol

The nitration of 2-methylpyridin-3-ol to 2-methyl-4-nitropyridin-3-ol is a critical step that requires careful control of reaction conditions to ensure high regioselectivity and safety.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

G HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ + H2SO4 NO2+ NO2+ H2NO3+->NO2+ - H2O HSO4- HSO4- H2SO4 H2SO4

Figure 2: Generation of the nitronium ion.

The regioselectivity of the nitration is dictated by the directing effects of the substituents on the pyridine ring. The hydroxyl group at the 3-position is a strongly activating, ortho-, para-directing group. The methyl group at the 2-position is a weakly activating, ortho-, para-directing group.

  • Hydroxyl group directing effect: Directs to positions 2, 4, and 6. Position 2 is already occupied, and position 6 is sterically less hindered than position 4, but electronically, the para-position (4) is highly favored.

  • Methyl group directing effect: Directs to positions 3, 4, and 6. Position 3 is occupied.

Considering both effects, the 4-position is the most electronically activated and sterically accessible position for electrophilic attack. Therefore, the nitration is expected to proceed with high regioselectivity to yield 2-methyl-4-nitropyridin-3-ol.

Detailed Experimental Protocol for 2-Methyl-4-nitropyridin-3-ol

Materials and Reagents:

ReagentCAS NumberMolecular WeightMoles (for 50g scale)
2-Methylpyridin-3-ol1121-25-1109.13 g/mol 0.458 mol
Sulfuric Acid (98%)7664-93-998.08 g/mol ~4-5 volumes
Nitric Acid (65-70%)7697-37-263.01 g/mol 1.1 equivalents

Procedure:

  • Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add concentrated sulfuric acid (200 mL).

  • Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.

  • Substrate Addition: Slowly add 2-methylpyridin-3-ol (50 g, 0.458 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (32.5 mL, ~0.504 mol, 1.1 eq) to concentrated sulfuric acid (50 mL) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-methylpyridin-3-ol in sulfuric acid via the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition. The addition should take approximately 1-2 hours.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by quenching a small aliquot in water, neutralizing, extracting, and analyzing by TLC or LC-MS.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice (approx. 1 kg) with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate or a 50% aqueous solution of sodium hydroxide until the pH is approximately 7. The product will precipitate out as a solid.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by filtration using a Buchner funnel.

    • Wash the filter cake with cold water until the washings are neutral.

    • Dry the product in a vacuum oven at 50-60 °C.

    • Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Expected Yield: 75-85%

Safety Considerations

  • Nitration: Nitration reactions are highly energetic and can become uncontrollable if the temperature is not carefully managed. The use of a jacketed reactor with a reliable cooling system is essential for large-scale synthesis. Always add the nitrating agent slowly and monitor the temperature closely.

  • Acid Handling: Concentrated sulfuric and nitric acids are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. All operations should be conducted in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic. This should be done slowly and with efficient stirring to dissipate the heat.

Summary of Scalable Synthesis

StepStarting MaterialProductKey ReagentsTemperature (°C)Yield (%)
12-Acetylfuran2-Methylpyridin-3-olNH₄OH, NH₄Cl180-20060-70
22-Methylpyridin-3-ol2-Methyl-4-nitropyridin-3-olHNO₃, H₂SO₄0-575-85

References

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (n.d.). Retrieved February 7, 2024, from [Link]1]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 2-Methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for optimizing the nitration of 2-methylpyridin-3-ol, a critical reaction in the synthesis of various phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the nitration of 2-methylpyridin-3-ol, a critical reaction in the synthesis of various pharmaceutical intermediates. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this electrophilic aromatic substitution and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the nitration of 2-methylpyridin-3-ol?

The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the pyridine ring primarily determine the regioselectivity of the nitration. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Therefore, the primary products are typically 2-methyl-4-nitro-pyridin-3-ol and 2-methyl-6-nitro-pyridin-3-ol. The ratio of these isomers can be influenced by the reaction conditions.

Q2: Why is my yield of the desired nitro-substituted product consistently low?

Low yields in the nitration of 2-methylpyridin-3-ol can stem from several factors:

  • Protonation of the Pyridine Ring: In the strongly acidic conditions required for nitration, the pyridine nitrogen can be protonated. This deactivates the ring towards electrophilic attack, making the reaction more difficult and requiring harsher conditions, which can lead to degradation.[1]

  • Substrate Decomposition: 2-Methylpyridin-3-ol can be susceptible to oxidation or degradation under harsh nitrating conditions (e.g., high temperatures, highly concentrated acids).

  • Formation of Side Products: Besides the desired mono-nitrated products, dinitration or the formation of other byproducts can occur, reducing the yield of the target molecule.

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺), the active electrophile.[2][3][4][5] The concentration of this ion must be sufficient for the reaction to proceed efficiently.

Q3: I am observing the formation of a significant amount of dark, tarry byproduct. What is the likely cause and how can I prevent it?

The formation of tarry byproducts is often a sign of substrate degradation or polymerization. This is typically caused by:

  • Excessive Reaction Temperature: The nitration of activated rings like 2-methylpyridin-3-ol can be highly exothermic.[6] Poor temperature control can lead to runaway reactions and decomposition.

  • Highly Concentrated Reagents: Using fuming nitric acid or oleum (fuming sulfuric acid) can be overly aggressive, leading to oxidation and charring of the organic material.

  • Prolonged Reaction Times: Leaving the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of side reactions and degradation.

To mitigate this, it is crucial to maintain strict temperature control, use appropriate concentrations of acids, and monitor the reaction progress to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong nitrating agent.[7] 2. Protonation of the pyridine nitrogen deactivating the ring.[1] 3. Reaction temperature is too low.1. Ensure the use of a potent nitrating mixture, such as concentrated H₂SO₄ and HNO₃, to generate the nitronium ion in situ.[2][3][4][5] Consider alternative nitrating agents like potassium nitrate in sulfuric acid.[8] 2. While unavoidable in strong acid, careful control of acid concentration and temperature can help. 3. Gradually increase the reaction temperature while carefully monitoring for the onset of the reaction and any signs of decomposition.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high, favoring the formation of the thermodynamically controlled product or dinitrated species. 2. The directing effects of the substituents lead to a mixture of isomers.1. Maintain a lower reaction temperature to favor the kinetically controlled product. 2. This is inherent to the substrate. Focus on optimizing conditions to favor the desired isomer and then employ effective purification techniques (e.g., column chromatography, recrystallization) to separate the isomers.
Product Degradation (Darkening of Reaction Mixture) 1. Reaction temperature is too high.[6] 2. Nitrating agent is too concentrated or aggressive. 3. Reaction time is too long.1. Implement efficient cooling (e.g., ice bath) and add reagents slowly to control the exotherm.[6] 2. Use concentrated nitric acid instead of fuming nitric acid. Avoid oleum unless necessary. 3. Monitor the reaction by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Difficult Product Isolation/Purification 1. The product is highly soluble in the aqueous workup solution. 2. The product co-precipitates with inorganic salts. 3. Isomers are difficult to separate.1. After neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9] 2. During workup, ensure complete dissolution of salts before extraction. Washing the crude product with cold water can help remove inorganic impurities. 3. Utilize column chromatography with an appropriate solvent system or fractional recrystallization from different solvents to separate the isomers.

Experimental Protocols

Protocol 1: Standard Nitration using Nitric Acid and Sulfuric Acid

This protocol is a common starting point for the nitration of 2-methylpyridin-3-ol.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 equivalents) to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-methylpyridin-3-ol (1 equivalent) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 2 equivalents) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-methylpyridin-3-ol in sulfuric acid, maintaining the reaction temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired nitro-isomers.

Protocol 2: Alternative Nitration using Potassium Nitrate

This method can sometimes offer better control and improved safety.[8]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-methylpyridin-3-ol (1 equivalent) in concentrated sulfuric acid (e.g., 5-10 equivalents) at a low temperature (0-5 °C).

  • Nitrating Agent Addition: Slowly add potassium nitrate (1.1 equivalents) in small portions to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 20-50 °C) for a specified time, monitoring by TLC or LC-MS.

  • Workup: Follow the quenching, neutralization, extraction, and purification steps as described in Protocol 1.

Visualizing the Process

Reaction Mechanism

The nitration of 2-methylpyridin-3-ol proceeds via an electrophilic aromatic substitution mechanism.

NitrationMechanism cluster_reagents Reagent Preparation cluster_reaction Electrophilic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Substrate 2-Methylpyridin-3-ol NO2_plus->Substrate Intermediate Sigma Complex (Arenium ion) Substrate->Intermediate + NO₂⁺ Product_4 2-Methyl-4-nitro-pyridin-3-ol Intermediate->Product_4 - H⁺ Product_6 2-Methyl-6-nitro-pyridin-3-ol Intermediate->Product_6 - H⁺

Caption: Electrophilic nitration mechanism of 2-methylpyridin-3-ol.

Troubleshooting Workflow

A logical approach to troubleshooting can significantly improve outcomes.

TroubleshootingWorkflow cluster_low_conv Troubleshooting Low Conversion cluster_good_conv Troubleshooting Product Loss cluster_degradation Mitigating Degradation cluster_isolation Optimizing Isolation start Low Yield Issue check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Low good_conversion Good Conversion check_conversion->good_conversion High temp_low Increase Temperature Gradually low_conversion->temp_low reagent_check Verify Nitrating Agent Concentration/Activity low_conversion->reagent_check time_ext Extend Reaction Time low_conversion->time_ext degradation_check Check for Degradation (Dark Color, Tarry Residue) good_conversion->degradation_check degradation_yes Degradation Observed degradation_check->degradation_yes Yes degradation_no No Significant Degradation degradation_check->degradation_no No temp_high Lower Reaction Temperature degradation_yes->temp_high reagent_conc Use Less Aggressive Reagents degradation_yes->reagent_conc time_shorten Shorten Reaction Time degradation_yes->time_shorten extraction_opt Optimize Extraction (Solvent, pH, #) degradation_no->extraction_opt purification_opt Refine Purification (Chromatography, Recrystallization) degradation_no->purification_opt

Caption: A systematic workflow for troubleshooting low yield issues.

References

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved from [Link]

  • Pearson. (2024). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]

  • Chemguide. (n.d.). the nitration of benzene. Retrieved from [Link]

  • Preprints.org. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • YouTube. (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Reddit. (2024). Nitration of 4-acetyl-pyridine. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Optimizing Exothermic Nitration of Pyridines

Executive Summary: The "Sleeping Giant" Paradox Nitration of pyridines presents a unique dual-hazard profile often described as the "Sleeping Giant." Kinetic Resistance: The electron-deficient pyridine ring is deactivate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sleeping Giant" Paradox

Nitration of pyridines presents a unique dual-hazard profile often described as the "Sleeping Giant."

  • Kinetic Resistance: The electron-deficient pyridine ring is deactivated, requiring harsh conditions (e.g., Oleum, high temperatures) to initiate electrophilic aromatic substitution (

    
    ).
    
  • Thermodynamic Violence: Once the reaction initiates, it is highly exothermic (

    
    ).
    

The Critical Failure Mode: In batch reactors, users often observe no reaction at lower temperatures, leading them to increase the dosing rate. When the Onset Temperature (


)  is finally reached, a massive accumulation of unreacted reagents triggers a thermal runaway.

This guide provides the protocols to transition from "accumulation-based" risk to "instantaneous-conversion" safety.

Pre-Operational Safety Assessment (Mandatory)

Before attempting any pyridine nitration, you must characterize the thermal profile. Relying on literature values alone is negligent due to the sensitivity of


 to impurities and acid concentration.
Critical Safety Parameters
ParameterSymbolThreshold for CautionAction Required
Heat of Reaction


Calculate max adiabatic temperature rise.
Adiabatic Temp Rise


Active cooling failure will lead to boiling/pressure release.
Time to Max Rate


Reaction mixture is unstable; do not store overnight.
Accumulation


STOP. You are operating in "accumulation mode."
Decision Logic: The "Go/No-Go" Protocol

Do not proceed to scale-up without passing this logic gate.

SafetyLogic Start Start: Thermal Analysis Calc_dT Calculate Adiabatic Temp Rise (ΔT_ad = ΔH_r / Cp) Start->Calc_dT Check_dT Is ΔT_ad > Boiling Point? Calc_dT->Check_dT DSC Run DSC/ARC Determine Onset Temp (T_onset) Check_dT->DSC No Flow_Mandatory MANDATORY: Switch to Continuous Flow Check_dT->Flow_Mandatory Yes (Explosion Risk) Check_Op Is Process Temp < T_onset - 50°C? DSC->Check_Op Fail_Accum RISK: Reagent Accumulation (Dosing Controlled) Check_Op->Fail_Accum Yes (Too Cold) Safe_Batch Safe for Batch (With Active Cooling) Check_Op->Safe_Batch No (Reaction Immediate) Fail_Runaway CRITICAL RISK: Potential Thermal Runaway Fail_Accum->Flow_Mandatory Cannot Optimize Batch

Figure 1: Safety decision matrix for exothermic nitration. Note that operating too cold (accumulation) is as dangerous as operating too hot.

Troubleshooting Batch Nitration

Scenario: You are using a standard stirred tank reactor (STR) or round-bottom flask.

Issue 1: "The temperature isn't rising, so I increased the addition rate."
  • Diagnosis: You are creating a "chemical bomb." The reaction temperature is likely below the kinetic onset temperature (

    
    ). You are accumulating unreacted nitric acid/oleum.
    
  • Corrective Action:

    • Stop Addition Immediately.

    • Do NOT Heat. Heating now will trigger the accumulated mass simultaneously.

    • Quench: Transfer the mixture slowly into ice water if safe, or allow to stir overnight with full cooling engaged.

    • Next Run: Use a "heel" (pre-heated solvent/catalyst) to ensure the reaction starts immediately upon the first drop of addition.

Issue 2: Low Yield / High Dinitration Byproducts
  • Diagnosis: Poor heat transfer creating "Hot Spots."

  • Mechanism: In batch, the heat transfer area (

    
    ) to volume (
    
    
    
    ) ratio (
    
    
    ) decreases as you scale up. Localized temperatures near the impeller blades can be
    
    
    higher than the bulk temperature, causing over-nitration.
  • Corrective Action:

    • Impeller Upgrade: Switch from a marine prop to a pitch-blade turbine for higher shear mixing.

    • Dilution: Use Oleum/Sulfuric acid as a heat sink (solvent mass) to absorb

      
      .
      

Advanced Protocol: Continuous Flow Optimization

The Gold Standard: For pyridine nitration, continuous flow chemistry is superior to batch because it decouples heat transfer from reaction volume .

Why Flow? (The Data)
ParameterBatch Reactor (1L)Flow MicroreactorImpact
Surface-to-Volume Ratio


rapid heat dissipation
Heat Transfer Coeff (

)


Eliminates hot spots
Reaction Time Hours (Dosing limited)Minutes/SecondsPrevents byproduct formation
Accumulation High (Risk of Runaway)NegligibleInherently safe
Protocol: Continuous Nitration of Pyridine-N-Oxide

Adapted from recent intensification studies (See Ref 1, 3).

Reagents:

  • Stream A: Pyridine-N-Oxide in

    
    .
    
  • Stream B: Fuming

    
     (or Mixed Acid).
    

Workflow:

  • System Prep: Pre-cool the reactor plate to

    
     (or desired 
    
    
    
    ).
  • Pumping: Use acid-resistant syringe pumps (Hastelloy or Glass) to deliver Stream A and B.

  • Mixing: Streams meet in a T-mixer (high turbulence,

    
    ).
    
  • Reaction Zone: The mixture enters a PFA or Glass reactor coil.

    • Residence Time (

      
      ): 2–10 minutes (Optimization variable).
      
    • Temperature: Can be safely run at

      
       due to containment.
      
  • Quenching: The output flows directly into a cooled stirred vessel containing water/base.

FlowSetup Substrate Substrate (Pyridine/H2SO4) PumpA Pump A (Hastelloy) Substrate->PumpA Acid Nitrating Agent (Fuming HNO3) PumpB Pump B (Hastelloy) Acid->PumpB Mixer Micro-Mixer (High Shear) PumpA->Mixer PumpB->Mixer Reactor Reactor Coil (Temp Controlled) Mixer->Reactor Exothermic Zone Quench Quench Bath (Ice/Water) Reactor->Quench Product BPR Back Pressure Regulator Quench->BPR Waste/Collection

Figure 2: Continuous flow setup.[1] The small reactor volume ensures that even if a runaway occurs, the energy release is contained.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black/tarry? A: This indicates oxidative decomposition. Pyridines are resistant to nitration but susceptible to oxidation.

  • Cause: Temperature too high or acid concentration too low (water accumulation).

  • Fix: Increase

    
     concentration to bind water (maintain 
    
    
    
    ) or switch to flow to reduce residence time at high heat.

Q: Can I use standard Stainless Steel (SS316) for this? A: Absolutely NOT. Mixed acid nitration requires Hastelloy C-276, Glass-lined steel, or Fluoropolymers (PFA/PTFE). Hot mixed acid will corrode SS316 in minutes, leading to a containment breach.

Q: My DSC shows an onset at


, but the literature says react at 

. Is it safe?
A: Yes, but with a caveat. The

onset is likely the decomposition of the nitro-product or the mixture. If you react at

, you are safe provided you have cooling. However, if cooling fails, the reaction heat (

) could push the temp from

, triggering the decomposition. Always calculate:

.

References

  • Continuous Flow Nitration in Miniaturized Devices. Source: National Institutes of Health (PMC). URL:[Link]

  • Continuous-flow-enabled intensification in nitration processes. Source: Beilstein Journals. URL:[Link]

  • Optimization and Scale-Up of Continuous Flow Nitration. Source: ACS Publications (Org.[2] Process Res. Dev.). URL:[Link]

  • Hazard of Runaway of Nitration Processes. Source: ResearchGate.[3] URL:[Link]

  • Batch vs. Continuous Process - Heat Transfer Comparison. Source: Kilolabs. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of Functionalized Pyridines: A Comparative Guide to FTIR Analysis of Nitro and Hydroxyl Moieties

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Application Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Application Guide.

Executive Summary

In medicinal chemistry, the pyridine scaffold is ubiquitous, yet its vibrational spectroscopy presents unique challenges compared to benzene analogs. The nitrogen atom in the ring introduces significant dipole moments and lone-pair interactions that alter substituent behavior. This guide provides an in-depth analysis of FTIR absorption bands for nitro (


)  and hydroxyl (

)
groups attached to pyridine rings. It specifically addresses the critical issue of keto-enol tautomerism in hydroxypyridines—a frequent source of misinterpretation in solid-state analysis—and compares FTIR performance against Raman and NMR alternatives.

The Pyridine Scaffold: Establishing the Baseline

Before analyzing substituents, one must subtract the "background" noise of the pyridine ring itself. Unlike benzene, pyridine is electron-deficient, which shifts ring breathing modes.

Vibration ModeWavenumber (

)
IntensityNotes
C-H Stretch (Aromatic)

Weak-MediumJust above aliphatic C-H.[1][2]
Ring Stretching (C=C / C=N)

Medium-StrongOften appears as a doublet; higher than benzene due to C=N.
Ring Deformation

StrongCharacteristic "breathing" mode.
C-H Out-of-Plane (OOP)

StrongDiagnostic for substitution pattern (2-, 3-, or 4-sub).

Deep Dive: The Nitro Group ( )

The nitro group is a strong electron-withdrawing group (EWG). When attached to a pyridine ring, the resonance interaction depends heavily on the position relative to the ring nitrogen.

Vibrational Modes

The nitro group exhibits two primary stretching vibrations: Asymmetric (


) and Symmetric  (

).
  • Asymmetric Stretch (

    
    ):  This is the most diagnostic band. In pyridines, the electron-deficient ring withdraws density, often shifting this band to slightly lower wavenumbers compared to nitro-alkanes, but higher than electron-rich aromatics.
    
  • Symmetric Stretch (

    
    ):  Often weaker in FTIR but dominant in Raman spectroscopy.
    
Positional Isomerism Effects
  • 3-Nitropyridine: The nitro group is in a "meta-like" position, experiencing less direct conjugation with the ring nitrogen. Bands appear closer to standard nitrobenzene values.

  • 2- and 4-Nitropyridine: Resonance structures allow the ring nitrogen to participate more actively, altering the N-O bond order and shifting the asymmetric stretch frequency.

Comparative Analysis: FTIR vs. Raman for Nitro Groups

While FTIR is standard, Raman spectroscopy offers distinct advantages for symmetric vibrations.

FeatureFTIRRamanRecommendation
Asymmetric

Very Strong WeakUse FTIR for primary ID.[3][4]
Symmetric

Medium/WeakVery Strong Use Raman for confirmation.
Water Interference High (OH overlap)LowUse Raman for aqueous solutions.[5]

Deep Dive: The Hydroxyl Group ( ) & The Tautomer Trap

This is the most critical section for drug development professionals. 2-Hydroxypyridine and 4-Hydroxypyridine rarely exist as "phenols" in the solid state. They tautomerize to pyridones (lactams).

The Tautomerism Mechanism

In the solid state (KBr pellet) or polar solvents, the proton transfers from the oxygen to the ring nitrogen.

  • Lactim Form (Hydroxypyridine):

    
     and 
    
    
    
  • Lactam Form (Pyridone):

    
     and 
    
    
    

Experimental Warning: If you look for a sharp O-H peak at


 for 2-hydroxypyridine in a KBr pellet, you will likely fail. You will instead see a broad N-H band and a strong Carbonyl band.
Spectral Markers for Tautomers
Functional GroupLactim Form (Hydroxyl)Lactam Form (Pyridone)
O-H Stretch

(Sharp)
Absent
N-H Stretch Absent

(Very Broad, H-bonded)
C=O Stretch Absent

(Strong, Amide-like)
C=N Stretch

Shifted/Altered
Visualization: Tautomer Identification Workflow

The following diagram illustrates the decision logic for identifying tautomers in solid-state samples.

TautomerLogic Start Sample: 'Hydroxypyridine' Derivative State Select State: Solid (KBr) or Polar Solvent Start->State CheckCO Check 1630-1680 cm⁻¹ Region State->CheckCO ResultCO Strong Band Present (C=O)? CheckCO->ResultCO Pyridone Diagnosis: PYRIDONE Form (Lactam) (Dominant in Solid State) ResultCO->Pyridone Yes Hydroxyl Diagnosis: HYDROXYL Form (Lactim) (Rare in Solid, common in Gas/Non-polar) ResultCO->Hydroxyl No CheckNH Check 2800-3200 cm⁻¹ Pyridone->CheckNH Confirm with Broad N-H

Figure 1: Decision logic for distinguishing between Lactam (Pyridone) and Lactim (Hydroxypyridine) tautomers using FTIR.

Comparative Methodology: FTIR vs. Alternatives

When characterising functionalized pyridines, FTIR is not always the sole solution.

FeatureFTIR Raman NMR (

)
Primary Utility Polar groups (

asym).[5]
Non-polar backbones, symmetric bonds (

), polymorphs.
Exact structural connectivity.
Tautomer ID Snapshot: Sees distinct vibrations for both forms if present.Snapshot: Complementary to FTIR (strong C=C vs C=O).Average: Often sees a time-averaged signal in solution (fast exchange).
Sample Prep Destructive (KBr) or Contact (ATR).Non-contact (through glass vials).[5]Requires deuterated solvents.[6]
Water Tolerance Low (O-H overlap).[5]High (Great for aqueous formulations).[5]High (with solvent suppression).
Visualization: Method Selection Strategy

MethodSelection Goal Analytical Goal Polymorph Polymorph/Crystal Form Goal->Polymorph Tautomer Tautomer Ratio (Solid) Goal->Tautomer Aqueous Aqueous Solution Goal->Aqueous UseRaman Use RAMAN Polymorph->UseRaman Lattice modes <200cm⁻¹ UseFTIR Use FTIR (ATR/KBr) Tautomer->UseFTIR Distinct C=O vs C-OH Aqueous->UseRaman No water interference

Figure 2: Strategic selection of spectroscopic methods based on analytical constraints.

Validated Experimental Protocol: KBr Pellet Preparation

For pyridine derivatives, the KBr pellet method remains the "Gold Standard" for transmission spectroscopy, offering better resolution than ATR for weak overtone bands. However, pyridines are often hygroscopic, making moisture control critical.

Protocol: Anhydrous KBr Pellet Fabrication
  • Reagent Prep: Dry IR-grade KBr powder at

    
     overnight. Store in a desiccator.
    
  • Ratio: Mix 1.0 - 2.0 mg of the pyridine derivative with 150 mg of dried KBr.

    • Why? Too much sample causes detector saturation (flat-topped peaks).

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Critical Step: Do not over-grind if the sample is polymorphic (pressure can induce phase transition).

  • Pressing: Transfer to a die and press at 8-10 tons under vacuum for 2 minutes.

    • Vacuum: Essential to remove trapped air and moisture which mimics broad O-H bands.

  • Validation: The resulting pellet must be transparent (glass-like). If it is cloudy/white, light scattering (Christiansen effect) will distort the baseline.

References

  • NIST Chemistry WebBook. IR Spectra of Pyridine and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Spectrochimica Acta Part A. Infrared studies of tautomerism in 2-hydroxypyridine. (2001).[6] Comparison of solid, liquid, and vapor phase spectra confirming dimer/monomer equilibrium.[6]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Journal of Chemical Physics. The 2-pyridone/2-hydroxypyridine tautomerism. (2023).[1] Detailed analysis of the excited state and ground state tautomerization energy barriers.

Sources

Comparative

Technical Comparison: Regioisomeric Reactivity of Nitro-2-methylpyridin-3-ols

Executive Summary In the design of bioactive pyridine scaffolds—particularly for kinase inhibitors and Vitamin B6 analogs—the choice between 4-nitro-2-methylpyridin-3-ol (Compound A) and 5-nitro-2-methylpyridin-3-ol (Com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive pyridine scaffolds—particularly for kinase inhibitors and Vitamin B6 analogs—the choice between 4-nitro-2-methylpyridin-3-ol (Compound A) and 5-nitro-2-methylpyridin-3-ol (Compound B) is not merely structural; it is a decision between reactivity and stability .

  • Select the 4-Nitro Isomer if: You require a "hot" electrophile for Nucleophilic Aromatic Substitution (

    
    ). The nitro group at C4 is labile and easily displaced by amines or thiols due to para-activation by the pyridine nitrogen.
    
  • Select the 5-Nitro Isomer if: You require a stable nitro-scaffold for reduction to an aniline. The nitro group at C5 is electronically "locked" against displacement, making it the ideal precursor for 5-aminopyridin-3-ols without side reactions.

Structural & Electronic Analysis

The divergent reactivity of these isomers stems from the relationship between the nitro group (


), the hydroxyl group (

), and the pyridine nitrogen (

).
Electronic Architecture
  • 4-Nitro Isomer (The "Hot" Electrophile):

    • Position: C4 (Gamma to

      
      , Ortho to 
      
      
      
      ).
    • Activation: The C4 position is highly electron-deficient. It receives electron withdrawal from the

      
       group and resonance withdrawal from the pyridine nitrogen (para-relationship).
      
    • Feature: Strong intramolecular hydrogen bonding (

      
      ) stabilizes the ground state but does not prevent nucleophilic attack.
      
  • 5-Nitro Isomer (The "Stable" Scaffold):

    • Position: C5 (Beta to

      
      , Meta to 
      
      
      
      ).
    • Activation: The C5 position is electronically "neutral" relative to C4. It is beta to the pyridine nitrogen (no resonance activation) and meta to the electron-donating

      
      .
      
    • Feature: Lacks the activation required for

      
      , making the 
      
      
      
      bond robust.
Mechanistic Visualization (Graphviz)

The following diagram illustrates the resonance stabilization of the Meisenheimer complex during nucleophilic attack. Note that the 4-nitro intermediate is stabilized by the ring nitrogen, whereas the 5-nitro intermediate is not.

G cluster_0 4-Nitro Isomer (SNAr Active) cluster_1 5-Nitro Isomer (SNAr Inert) N4 4-Nitro-Pyridine MC4 Meisenheimer Complex (Stabilized by N-atom) N4->MC4 + Nucleophile (Nu-) Prod4 Product (Nitro Displaced) MC4->Prod4 - NO2- N5 5-Nitro-Pyridine MC5 Transition State (High Energy/Unstable) N5->MC5 + Nu- NoRxn No Reaction (Nitro Retained) MC5->NoRxn Reverts

Figure 1: Comparative mechanistic pathway for Nucleophilic Aromatic Substitution (


). The 4-nitro isomer allows charge delocalization onto the pyridine nitrogen, facilitating reaction.

Reactivity Matrix

The following table summarizes the experimental performance of both isomers across key chemical transformations.

Feature4-Nitro-2-methylpyridin-3-ol5-Nitro-2-methylpyridin-3-ol

Susceptibility
High. Nitro is a leaving group.Negligible. Nitro is stable.
Acidity (pKa of OH) High Acidity. (pKa ~5-6). Ortho-nitro enhances acidity via -R effect.Moderate Acidity. (pKa ~8-9). Meta-nitro acts mainly via -I effect.
Reduction (H2/Pd) Complex. Risk of defunctionalization or over-reduction.Clean. Yields 5-amino-2-methylpyridin-3-ol efficiently.
Solubility Lower (due to intramolecular H-bond).Higher (Polar groups exposed).
Major Application Synthesis of 4-amino/4-thio pyridine derivatives via displacement.Synthesis of 5-amino pyridine scaffolds (e.g., kinase inhibitors).

Experimental Protocols

Protocol A: Regioselective Nitration (Synthesis of Isomers)

Context: Direct nitration of 2-methylpyridin-3-ol typically yields a mixture. The following conditions favor the 4-nitro isomer, though separation is required.

  • Reagents: 2-Methylpyridin-3-ol (10.0 g),

    
     (conc., 30 mL), 
    
    
    
    (fuming, 10 mL).
  • Setup: 100 mL round-bottom flask, ice bath, internal thermometer.

  • Procedure:

    • Dissolve starting material in

      
      , keeping T < 10°C.
      
    • Add

      
       dropwise over 30 mins. (Exothermic!).
      
    • Allow to warm to 45°C and stir for 2 hours.

    • Quench: Pour onto 200g crushed ice. Neutralize with solid

      
       to pH 4-5.
      
  • Isolation: The 4-nitro isomer precipitates as a yellow solid (due to H-bonding/low solubility). The 5-nitro and 6-nitro isomers often remain in the filtrate or require extraction with Ethyl Acetate.

  • Purification: Recrystallize the precipitate from Ethanol to obtain pure 4-nitro isomer.

Protocol B: Displacement (Utilizing the 4-Nitro Isomer)

Context: Converting 4-nitro-2-methylpyridin-3-ol into a 4-morpholino derivative.

  • Reagents: 4-Nitro-2-methylpyridin-3-ol (1.0 eq), Morpholine (3.0 eq), DMSO (5 volumes).

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 90°C for 4 hours. (Color change from yellow to orange/red).

    • Monitor by TLC (The starting material's low-polarity spot will disappear).

  • Workup: Dilute with water, extract with DCM. The product is the 4-morpholino-2-methylpyridin-3-ol.

    • Note: The 5-nitro isomer will not react under these conditions.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Aromatic Substitution of Pyridines.[1] Angewandte Chemie International Edition. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Nitration of Pyridines. Wiley-Interscience. Link

  • ChemBook Data. (2023). 4-Hydroxy-3-nitropyridine Acidity and Physical Properties.Link

  • PubChem. (2023). Compound Summary: 3-Hydroxy-4-nitropyridine. National Library of Medicine.[2] Link

Sources

Validation

Comparative yield analysis of mixed acid vs nitrate salt nitration

[1] Executive Summary Objective: This guide provides a technical comparison between the classical "Mixed Acid" nitration protocol and the alternative "Nitrate Salt" method. It is designed for medicinal chemists and proce...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: This guide provides a technical comparison between the classical "Mixed Acid" nitration protocol and the alternative "Nitrate Salt" method. It is designed for medicinal chemists and process engineers seeking to optimize yield, regioselectivity, and safety profiles in the synthesis of nitro-aromatics.

Core Insight: While Mixed Acid (


) remains the industrial standard for gross efficiency, Nitrate Salt protocols (e.g., 

or Metal Nitrates/Clays) offer superior control over reaction kinetics and regioselectivity, particularly for acid-sensitive substrates. The in situ generation of the nitronium ion (

) from salts often mitigates oxidative by-products associated with fuming nitric acid.

Mechanistic Foundations

The efficacy of both methods hinges on the generation of the active electrophile, the nitronium ion (


).[1][2][3] Understanding the subtle differences in how this species is generated explains the observed differences in yield and impurity profiles.
Pathway Comparison
  • Mixed Acid Route: Relies on the dehydration of nitric acid by sulfuric acid. This creates a high concentration of free

    
     rapidly, often leading to "runaway" exotherms and dinitration impurities.
    
  • Nitrate Salt Route: Generates

    
    in situ via the reaction of a nitrate salt (e.g., 
    
    
    
    ) with an acid catalyst. In heterogeneous systems (e.g., Copper(II) nitrate on clay), the surface area controls the release of the electrophile, enhancing regioselectivity (ortho/para ratios).
Mechanistic Visualization

The following diagram illustrates the parallel pathways for electrophile generation and the critical divergence points affecting product quality.

NitrationMechanism MixedAcid Mixed Acid Input (HNO3 + H2SO4) Protonation Protonation Step (H2NO3+) MixedAcid->Protonation Fast Equilibrium NitrateSalt Nitrate Salt Input (KNO3 + H2SO4/Ac2O) SaltDissoc Salt Dissociation (K+ + NO3-) NitrateSalt->SaltDissoc Dehydration Dehydration (-H2O) Protonation->Dehydration Nitronium Active Electrophile (NO2+) Dehydration->Nitronium Rate Limiting (High Conc) SaltDissoc->Protonation Controlled Release SigmaComplex Sigma Complex (Ar-H-NO2)+ Nitronium->SigmaComplex + Ar-H Oxidation Oxidative Byproducts (Phenols/Tars) Nitronium->Oxidation Side Reaction (High T) Substrate Aromatic Substrate (Ar-H) Substrate->SigmaComplex Product Nitro-Aromatic (Ar-NO2) SigmaComplex->Product - H+

Figure 1: Comparative mechanistic pathway for nitronium ion generation. Note the "Controlled Release" in the salt pathway versus the rapid concentration spike in the mixed acid route.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the mononitration of Toluene , a benchmark substrate for assessing yield and regioselectivity.

Protocol A: Classical Mixed Acid Nitration

Best for: Large-scale, robust substrates where yield is prioritized over selectivity.

  • Preparation: In a 250 mL three-necked flask equipped with a thermometer and mechanical stirrer, place 30.0 g (0.33 mol) of Toluene . Cool to 5°C using an ice/salt bath.

  • Acid Mix: Separately, prepare a mixed acid solution by slowly adding 25.0 g of conc. HNO₃ (65%) to 40.0 g of conc. H₂SO₄ (98%) , keeping the temperature below 20°C.

  • Addition: Add the mixed acid dropwise to the toluene over 45 minutes. CRITICAL: Maintain internal temperature between 5–10°C . Exceeding 15°C significantly increases dinitration byproducts.

  • Reaction: Stir vigorously for 1 hour at 10°C.

  • Quench: Pour the mixture onto 200 g of crushed ice .

  • Workup: Separate the organic layer. Wash with water (2 x 50 mL), 5% NaHCO₃ (to remove acid traces), and brine. Dry over MgSO₄ and concentrate.

Protocol B: Nitrate Salt Nitration ( in DCM)

Best for: Lab-scale, acid-sensitive substrates, and improved safety.

  • Preparation: Dissolve 3.34 g (33 mmol) of Potassium Nitrate (

    
    )  in 30 mL of conc. H₂SO₄  (Note: Dissolution is exothermic; cool if necessary).
    
  • Substrate Mix: In a separate flask, dissolve 3.0 g (33 mmol) of Toluene in 50 mL of Dichloromethane (DCM) . Cool to 0°C .

  • Addition: Add the sulfuric acid/nitrate solution dropwise to the vigorously stirred DCM solution over 30 minutes. The biphasic nature helps moderate the reaction rate.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly into 100 mL ice water .

  • Workup: Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, wash with saturated NaHCO₃, dry over Na₂SO₄, and evaporate solvent.

Comparative Performance Analysis

The following data aggregates results from multiple comparative studies (see References), normalized for the nitration of Toluene.

Yield and Selectivity Table[5]
MetricMixed Acid (

)
Nitrate Salt (

)
Metal Nitrate / Clay (Heterogeneous)
Overall Yield 90 - 95% 85 - 92%75 - 85%
Ortho Isomer ~58%~55%~40%
Meta Isomer ~4%~3%< 2%
Para Isomer ~38%~42%~58%
Dinitration High (if T > 15°C)Low (Controlled)Very Low
Oxidation ModerateLowMinimal
Atom Economy HighModerate (Salt waste)High (if catalyst recycled)
Key Findings[6]
  • Regioselectivity: The Nitrate Salt method, particularly when used with solid supports (e.g., Claycop or Zeolites), shows a marked improvement in para-selectivity. This is attributed to steric hindrance at the catalyst surface which disfavors ortho attack.

  • Safety Profile: Protocol B (Nitrate Salt) avoids the handling of fuming nitric acid. The reaction is easier to control thermally because the nitrating agent is generated in situ and often partitioned between phases (DCM/Acid).

  • Operational Ease: Mixed acid requires careful handling of corrosive liquids. Nitrate salts are stable solids, allowing for precise stoichiometric weighing, which reduces the risk of "over-charging" the oxidant.

Decision Framework

Use the following logic flow to determine the appropriate method for your specific application.

DecisionTree Start Start: Select Nitration Method SubstrateCheck Is Substrate Acid Sensitive? Start->SubstrateCheck ScaleCheck Scale of Reaction? SubstrateCheck->ScaleCheck No (Robust) NitrateSalt Use Nitrate Salt (KNO3/H2SO4) (Controlled, Safer) SubstrateCheck->NitrateSalt Yes (Labile) SelectivityCheck Is Para-Selectivity Critical? ScaleCheck->SelectivityCheck Lab/Pilot (<1kg) MixedAcid Use Mixed Acid Protocol (High Yield, Low Cost) ScaleCheck->MixedAcid Industrial (>1kg) SelectivityCheck->NitrateSalt No (Standard Mix) SolidAcid Use Clay/Zeolite Nitrate (High Para-Selectivity) SelectivityCheck->SolidAcid Yes (Need Para)

Figure 2: Decision matrix for selecting the optimal nitration methodology based on substrate constraints and project goals.

References

  • Mellor, J. M., et al. (2000).[4] "Improved nitrations using metal nitrate-sulfuric acid systems."[4] Tetrahedron, 56(40), 8019-8024.

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic reference for Mixed Acid mechanism).
  • Smith, K., et al. (1996). "Highly para-selective nitration of monosubstituted benzenes using a solid supported reagent." Chemical Communications, (5), 469-470.

  • Laszlo, P. (1986). "Catalysis of Organic Reactions by Supported Inorganic Reagents." Accounts of Chemical Research, 19(4), 121-127. (Reference for Claycop/Nitrate on Clay).[5]

  • BenchChem. (2025).[6] "A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes."

Sources

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Retrosynthesis Analysis

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Method

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